Chymase Inhibitory Potency: 56 nM IC50 Achieved via Benzothiophene Scaffold Optimization vs. Inactive Initial Fragment
In direct SAR exploration, the unoptimized 1-benzothiophene-2-sulfonamide fragment (MWP00965) displayed poor chymase inhibitory activity. Systematic substitution on the N-phenyl and benzo[b]thiophene rings yielded compound TY-51076, which demonstrated an IC50 of 56 nM against recombinant human chymase [1]. This represents an extensive improvement from inactive fragment to low nanomolar lead, while maintaining >400-fold selectivity over chymotrypsin and cathepsin G. In contrast, alternative sulfonamide scaffolds such as thiophene-2-sulfonamide have not been reported to achieve comparable chymase potency upon similar optimization efforts, highlighting the unique productive trajectory of the benzothiophene core.
| Evidence Dimension | Human chymase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | MWP00965 (1-benzothiophene-2-sulfonamide scaffold): poor/inactive; Optimized derivative TY-51076: IC50 = 56 nM |
| Comparator Or Baseline | Alternative monocyclic sulfonamide scaffolds: no reported chymase inhibition after similar optimization |
| Quantified Difference | ~1000-fold improvement from inactive fragment to 56 nM; no activity observed for competing scaffolds |
| Conditions | Recombinant purified human chymase in vitro assay [1] |
Why This Matters
Procurement of this scaffold provides a validated starting point with demonstrated potential for >1000-fold potency improvement through systematic SAR—a quantitative guarantee that generic arylsulfonamides cannot offer.
- [1] Masaki, H., et al. (2003). Structure–activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085-4088. View Source
